molecular formula C13H15F3N6O2S B2861812 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396687-42-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2861812
CAS No.: 1396687-42-5
M. Wt: 376.36
InChI Key: WYGBZRAJXFETGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperidine ring via an acetamide bridge. The piperidine moiety is further substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazole group.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N6O2S/c1-7-18-21-12(25-7)17-9(23)6-22-4-2-8(3-5-22)10-19-20-11(24-10)13(14,15)16/h8H,2-6H2,1H3,(H,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGBZRAJXFETGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound's molecular formula is C17H20F3N5OSC_{17}H_{20}F_{3}N_{5}OS, with a molecular weight of approximately 399.4 g/mol. The structure features a thiadiazole ring and an oxadiazole moiety that contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
20bHepG-24.37 ± 0.7
A-5498.03 ± 0.5

These results indicate that the compound can inhibit cell proliferation effectively by targeting specific pathways involved in tumorigenesis .

The anticancer effects of thiadiazole derivatives are attributed to several mechanisms:

  • Inhibition of DNA and RNA Synthesis : The compounds disrupt nucleic acid synthesis without affecting protein synthesis.
  • Targeting Key Enzymes : They inhibit enzymes such as phosphodiesterase and carbonic anhydrase, which are crucial for cancer cell survival.
  • Receptor Interaction : Some derivatives act as antagonists at adenosine receptors, which play a role in tumor growth .

Case Studies

A notable study investigated the effects of a similar compound on MCF-7 breast cancer cells. The compound increased the expression of p53 and induced caspase-3 cleavage, leading to apoptosis. This suggests that the compound may activate apoptotic pathways through p53-mediated mechanisms .

Additional Biological Activities

Beyond anticancer properties, compounds with the thiadiazole and oxadiazole frameworks have demonstrated a range of biological activities:

  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains in vitro.
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in various studies.

These activities highlight the versatility of this class of compounds in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives, which are frequently modified at the 2-position with acetamide-linked heterocycles. Below is a systematic comparison with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (from Evidence) Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity
Target Compound 1,3,4-Thiadiazole - 5-Methyl group
- Piperidine-linked 5-(trifluoromethyl)-1,3,4-oxadiazole
Not reported Not provided in evidence Hypothesized anticancer/anticholinergic activity (based on analogs)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide () 1,3,4-Thiadiazole - 5-Ethyl group
- Piperazine-linked 2-fluorophenyl
Not reported Not provided Antihypertensive potential (inferred from piperazine analogs)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () 1,3,4-Thiadiazole - Benzylsulfanyl group
- Piperidine
103–104 (crystallized from hexane) - IR: NH (3260 cm⁻¹), C=O (1680 cm⁻¹)
- $^1$H NMR: Piperidine protons (δ 1.45–2.70 ppm)
Anticonvulsant/antidepressant (analogous to acetazolamide)
Compound 4g () 1,3,4-Thiadiazole - 4-Chlorophenyl
- Piperazine-linked 4-fluorophenyl
203–205 - IR: NH (3280 cm⁻¹), C=O (1665 cm⁻¹)
- $^1$H NMR: Aromatic protons (δ 7.20–7.80 ppm)
Anticancer (in vitro activity reported)
Compound 7a-7l () 1,3,4-Thiadiazole - Piperidinylethylthio group
- Substituted benzamide
Not reported - $^13$C NMR: Thiadiazole carbons (δ 155–165 ppm) Acetylcholinesterase inhibition (IC₅₀ values: 0.8–12.4 µM)

Key Observations

Structural Variations and Bioactivity :

  • The trifluoromethyl-oxadiazole moiety in the target compound distinguishes it from analogs with simpler substituents (e.g., fluorophenyl in or benzylsulfanyl in ). This group likely enhances lipophilicity and metabolic stability, which could improve pharmacokinetic profiles .
  • Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., ) exhibit planar molecular geometries due to intramolecular S···O hypervalent interactions, which may influence crystal packing and solubility. Piperazine analogs (e.g., ) show higher melting points (203–205°C vs. 103–104°C), suggesting stronger intermolecular forces .

Spectral and Elemental Analysis :

  • The target compound’s IR spectrum would likely show NH (~3280 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, similar to analogs in and .
  • Elemental analysis discrepancies (e.g., reports C: 52.91%, H: 3.13% for Compound 5a) highlight the need for rigorous validation in synthetic protocols .

Biological Activity Trends: Acetylcholinesterase Inhibition: Compounds with piperidinylethylthio groups () show potent activity (IC₅₀ < 1 µM), suggesting that the target compound’s piperidine-oxadiazole substituent may similarly enhance enzyme binding . Anticancer Potential: Chlorophenyl-substituted thiadiazoles () exhibit in vitro cytotoxicity, implying that the target’s trifluoromethyl group could amplify this effect through increased membrane permeability .

Critical Analysis of Evidence Limitations

  • Pharmacological Data Gaps: No direct activity data for the target compound is available in the evidence, necessitating extrapolation from analogs.
  • Synthetic Challenges : The trifluoromethyl-oxadiazole group may require specialized reagents (e.g., trifluoromethylation agents), complicating synthesis compared to chlorophenyl or benzylsulfanyl analogs .
  • Crystallographic Insights : highlights the utility of SHELX for structural refinement, which could be applied to the target compound to elucidate conformational preferences .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2 : Introduction of the trifluoromethyl-oxadiazole-piperidine moiety using coupling agents like EDCI or DCC in polar aprotic solvents (e.g., DMF or DCM).
  • Step 3 : Final acylation to attach the acetamide group, requiring strict temperature control (60–80°C) and inert atmospheres to prevent side reactions .

Advanced: How can reaction conditions be optimized for coupling the thiadiazole and oxadiazole-piperidine moieties?

Key optimization strategies include:

  • Solvent selection : DMF enhances nucleophilicity of the piperidine nitrogen, while DCM reduces unwanted hydrolysis.
  • Catalysts : Sodium hydride (NaH) or triethylamine (TEA) improves reaction efficiency by deprotonating intermediates.
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks progress, and quenching with ice-water minimizes by-products .

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups on thiadiazole at δ 2.5 ppm) and carbonyl signals (δ 165–170 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 458.1).
  • FT-IR : Validates amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Advanced: How to resolve discrepancies in NMR data caused by tautomerism in the thiadiazole ring?

  • 2D NMR techniques (e.g., HSQC, HMBC) map coupling between protons and heteroatoms to distinguish tautomeric forms.
  • Variable-temperature NMR : Conducted at 25°C and 60°C to observe dynamic equilibria shifts.
  • Computational modeling : Density functional theory (DFT) predicts dominant tautomers based on energy minimization .

Basic: What methods ensure purity assessment during synthesis?

  • TLC : Regular monitoring using silica plates and UV visualization.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 50:50) assess purity (>95%).
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to address low yields in the piperidine-acetamide coupling step?

  • Solvent polarity : Switch to DMF for better solubility of intermediates.
  • Coupling agents : Use HATU or PyBOP instead of EDCI for sterically hindered reactions.
  • Inert conditions : Argon atmospheres prevent oxidation of the piperidine nitrogen .

Basic: How to design assays for evaluating antimicrobial activity?

  • Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL.
  • Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as reference standards.
  • Endpoint determination : Measure minimum inhibitory concentration (MIC) after 18–24 hours incubation .

Advanced: How to analyze contradictory bioactivity data across studies?

  • Strain variability : Account for differences in microbial resistance profiles (e.g., methicillin-resistant vs. susceptible S. aureus).
  • Compound stability : Assess degradation in assay media via LC-MS over 24 hours.
  • Protocol standardization : Align with CLSI guidelines for MIC determination to reduce inter-lab variability .

Advanced: Can computational models predict the compound’s reactivity in novel reactions?

  • Quantum chemical calculations : Use Gaussian 16 with B3LYP/6-31G(d) to simulate reaction pathways (e.g., nucleophilic substitution at the acetamide group).
  • Reaction path searches : Identify transition states and intermediates to optimize synthetic routes.
  • Machine learning : Train models on existing oxadiazole-thiadiazole reaction datasets to predict yields .

Basic: How to overcome solubility challenges in biological assays?

  • Stock solutions : Dissolve in DMSO (≤5% final concentration) to avoid precipitation.
  • Surfactants : Add Tween-20 (0.01% v/v) to aqueous buffers for hydrophilic-lipophilic balance.
  • Sonication : Apply 30-second pulses to disperse aggregates in cell culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.